K-604 is a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1, commonly referred to as ACAT-1. This compound plays a significant role in cholesterol metabolism by inhibiting the conversion of free cholesterol into cholesteryl esters, which are stored in lipid droplets within cells. K-604 has garnered attention for its potential therapeutic applications in treating atherosclerosis and other cholesterol-related disorders.
K-604 was developed through synthetic organic chemistry techniques. Its synthesis involves several key reagents and conditions that facilitate the formation of the desired molecular structure. The compound has been characterized in various studies for its biochemical properties and therapeutic potential.
K-604 falls under the category of pharmacological agents specifically targeting cholesterol metabolism. It is classified as a small molecule inhibitor due to its ability to selectively inhibit the activity of ACAT-1, impacting lipid metabolism and cellular cholesterol levels.
The synthesis of K-604 typically involves a multi-step process that includes nucleophilic substitution reactions. One reported method utilizes a three-component reaction involving 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride as the ethyl piperazine source, disulfides as thiol sources, and trimethylsilyl cyanide as the cyanide source, all conducted in ethanol as the solvent.
In one synthesis approach, diphenyl disulfide is reacted with other reagents under controlled conditions (e.g., temperature and time) to yield K-604 in high purity and yield. The reaction conditions are optimized to ensure maximum efficiency while minimizing side reactions, allowing for scalable production suitable for further research and development.
K-604 has a complex molecular structure characterized by its specific arrangement of atoms that contributes to its biological activity. The structure includes functional groups that are crucial for its interaction with ACAT-1.
The molecular formula of K-604 is C20H24N2S, with a molecular weight of approximately 336.48 g/mol. The compound's structural features have been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its identity and purity.
K-604 primarily acts through competitive inhibition of ACAT-1, leading to altered cholesterol metabolism within cells. The inhibition results in decreased formation of cholesteryl esters from free cholesterol.
Experimental studies have demonstrated that K-604 can effectively reduce macrophage-derived foam cell formation in vitro and in vivo models. This reduction is significant in the context of atherosclerosis, where foam cells contribute to plaque development.
The mechanism by which K-604 exerts its effects involves binding to the active site of ACAT-1, preventing the enzyme from catalyzing the esterification of cholesterol. This action disrupts normal lipid metabolism, leading to decreased foam cell formation and altered plaque composition in atherosclerotic lesions.
Studies indicate that treatment with K-604 results in increased collagen production within plaques without significantly affecting plasma cholesterol levels, suggesting a potential therapeutic benefit in stabilizing atherosclerotic plaques.
K-604 is typically presented as a solid at room temperature, with solubility characteristics that can vary depending on the solvent used. Its solubility has been examined in various aqueous solutions to determine optimal conditions for biological assays.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its reactivity with certain functional groups. Its chemical properties are crucial for understanding its interactions within biological systems.
K-604 has significant scientific applications, particularly in cardiovascular research. Its role as an ACAT-1 inhibitor makes it a candidate for developing therapies aimed at managing hypercholesterolemia and preventing the progression of atherosclerosis. Research continues to explore its efficacy in various preclinical models, assessing both safety and therapeutic potential in human applications.
Acyl-CoA:cholesterol acyltransferase-1 (ACAT1), also termed sterol O-acyltransferase 1 (SOAT1), is an endoplasmic reticulum (ER)-resident enzyme integral to intracellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol (FC) into cholesteryl esters (CE) using fatty acyl-CoA as a co-substrate, facilitating cytoplasmic lipid droplet storage [3] [4] [9]. This enzymatic activity is critical in tissues with high metabolic demands, such as macrophages, liver, and adrenal glands, where ACAT1 prevents FC-induced cytotoxicity by sequestering excess cholesterol [3] [7]. ACAT1 operates as a homotetramer with allosteric activation by cholesterol and exhibits sigmoidal kinetics, indicating cooperative binding at sterol substrate and activator sites [4]. Unlike ACAT2 (which primarily mediates dietary cholesterol absorption), ACAT1 is ubiquitously expressed, with its gene (SOAT1) located on human chromosomes 1 and 7 under distinct promoters [4].
In macrophages, ACAT1-driven CE formation is a hallmark of foam cell development during atherosclerosis. When modified lipoproteins (e.g., oxidized LDL) are internalized via scavenger receptors, liberated cholesterol activates ACAT1 for esterification. Dysregulation of this process leads to pathological CE accumulation, impairing cholesterol efflux mechanisms mediated by transporters like ABCA1 [7] [10]. Notably, ACAT1 deficiency in mouse models increases cholesterol synthesis by 134% and upregulates SREBP-1a, reflecting disrupted cholesterol sensing and trafficking [7].
Table 1: Key Characteristics of ACAT1 in Lipid Metabolism
Property | Description | Functional Implication |
---|---|---|
Catalytic Activity | Esterifies cholesterol using acyl-CoA | Converts toxic free cholesterol to storage-friendly cholesteryl esters |
Substrate Specificity | Preferentially utilizes cholesterol; promiscuous toward sterols with 3β-OH configuration after activation | Broad sterol metabolism capacity |
Tissue Distribution | Ubiquitous; high expression in macrophages, liver, adrenal glands | Central role in systemic and cellular cholesterol balance |
Regulation | Allosteric activation by cholesterol; not SREBP-dependent | Rapid response to cholesterol flux independent of transcriptional control |
Pathological Role | Foam cell formation in atherosclerosis; CE accumulation in Alzheimer’s disease and cancer | Therapeutic target for multiple diseases |
Early ACAT inhibitors like avasimibe (CI-1011) and pactimibe (CS-505) exhibited dual inhibition of ACAT1 and ACAT2 but had limited clinical success due to modest potency (IC₅₀ >3 µM) and off-target effects [4] [6] [10]. The discovery of isoenzyme-specific inhibitors emerged as a strategy to circumvent toxicity associated with pan-ACAT blockade. K-604, developed by Kowa Company Ltd., represented a breakthrough as the first highly selective ACAT1 inhibitor. Biochemical characterization revealed a 229-fold selectivity for ACAT1 (IC₅₀ = 0.45 µM) over ACAT2 (IC₅₀ = 102.85 µM) [1] [10]. Kinetic analysis confirmed competitive inhibition with respect to oleoyl-CoA, with a Kᵢ value of 0.378 µM [1].
K-604’s molecular design leverages its binding affinity for the ACAT1 active site, localized within transmembrane domain 7 (TMD7), where residues His460 and Phe453 facilitate substrate recognition [4]. Unlike nonselective inhibitors, K-604 at low doses (≥1 mg/kg) reduced atherosclerotic lesions in fat-fed hamsters without altering plasma cholesterol levels, underscoring its vascular-specific effects [1] [10]. Its emergence coincided with renewed interest in ACAT1 as a target for non-cardiovascular conditions, including Alzheimer’s disease and viral infections, where selective inhibition showed dual benefits in reducing CE accumulation and enhancing immune responses [6] [8] [9].
Table 2: Evolution of ACAT Inhibitors Leading to K-604
Compound | ACAT1 IC₅₀ | ACAT2 IC₅₀ | Selectivity (ACAT1:ACAT2) | Clinical Stage | Key Limitations |
---|---|---|---|---|---|
Avasimibe | ~19 µM | ~22 µM | 1:1.2 | Phase III (halted) | Low potency; adrenal toxicity |
Pactimibe | 3.08 µM | 2.24 µM | 1:0.7 | Phase III (halted) | Nonselective; increased cardiovascular risk |
F12511 | 0.039 µM | 0.11 µM | 1:2.8 | Preclinical | Poor solubility; limited blood-brain barrier penetration |
K-604 | 0.06 µM | 8.68 µM | 1:145 | Preclinical | High selectivity; no plasma lipid effects |
Atherosclerosis:ACAT1 drives foam cell formation by esterifying cholesterol internalized from modified lipoproteins. K-604 (≥1 mg/kg) suppressed fatty streak lesions by 70% in hyperlipidemic hamsters independently of plasma cholesterol modulation [1] [10]. Mechanistically, it reduced macrophage CE content by >50% and enhanced collagen deposition in plaques, promoting stability [10]. Selective ACAT1 inhibition avoids the paradoxical lesion expansion seen with complete ACAT1 knockout, which causes free cholesterol crystallization and inflammation [7] [10].
Alzheimer’s Disease (AD):ACAT1-mediated CE accumulation occurs in vulnerable brain regions of AD patients and correlates with amyloid-β (Aβ) pathology. K-604 and other inhibitors reduce neuronal CE levels, suppress Aβ generation, and enhance autophagy, positioning ACAT1 as a therapeutic checkpoint [6] [9]. In neuronal cultures, K-604 blocked CE biosynthesis without toxicity, supporting its potential for central nervous system applications [6].
Cancer and Immunomodulation:ACAT1 is overexpressed in prostate cancer and hepatocellular carcinoma (HCC). K-604 rescues exhausted HBV- and HCC-specific T cells by reducing lipid droplets and enhancing TCR signaling [8]. It synergizes with PD-1 blockade, increasing IFNγ production by CD8⁺ T cells in human liver tissues by 3.5-fold, illustrating its role as a metabolic immune checkpoint [8].
Viral Infections:In hepatitis B virus (HBV) infection, ACAT1 regulates viral particle assembly. K-604 reduces virion production by >80% in vitro while enhancing antiviral T cell responses, enabling dual antiviral and immunorestorative effects [8].
Table 3: Disease Mechanisms and K-604’s Therapeutic Actions
Disease | ACAT1-Driven Pathogenesis | K-604’s Documented Effects |
---|---|---|
Atherosclerosis | Macrophage CE storage → foam cells; plaque instability | ↓ Lesion area (70%); ↑ collagen; no plasma lipid changes [1] [10] |
Alzheimer’s Disease | Neuronal CE accumulation → Aβ aggregation | ↓ CE synthesis; ↑ autophagy; reduced amyloidopathy [6] [9] |
Cancer/Immunotherapy | Tumor CE storage; T cell lipid droplet accumulation | ↓ Tumor growth; rescued T cell function (+PD-1 synergy) [8] |
Viral Infection (HBV) | HBV particle genesis; T cell exhaustion | ↓ Virions (80%); enhanced intrahepatic T cell IFNγ production [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7